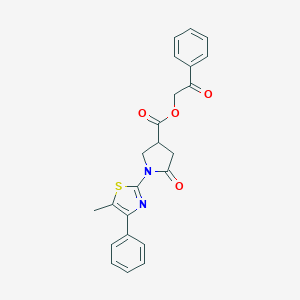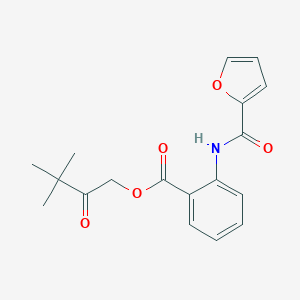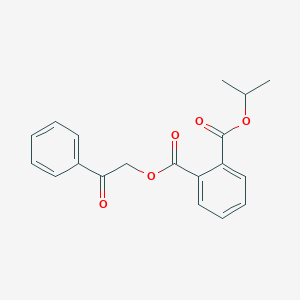![molecular formula C27H25N3O B337730 4-[(3,4'-dimethylbiphenyl-4-yl)oxy]-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile](/img/structure/B337730.png)
4-[(3,4'-dimethylbiphenyl-4-yl)oxy]-5-(piperidin-1-yl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile is a complex organic compound characterized by its unique biphenyl structure with dimethyl and piperidinyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile typically involves multiple steps:
Formation of the Biphenyl Core: The initial step involves the synthesis of the biphenyl core, specifically 3,4’-dimethyl-1,1’-biphenyl. This can be achieved through a Suzuki coupling reaction between 3,4-dimethylphenylboronic acid and 4-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the Piperidinyl Group: The next step involves the introduction of the piperidinyl group. This can be done through a nucleophilic substitution reaction where the biphenyl core reacts with piperidine in the presence of a suitable base.
Formation of the Phthalonitrile Moiety: The final step involves the formation of the phthalonitrile moiety. This can be achieved through a nucleophilic aromatic substitution reaction where the intermediate product reacts with phthalonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4’-Dimethyl-1,1’-biphenyl: A simpler biphenyl derivative without the piperidinyl and phthalonitrile groups.
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]phthalonitrile: A similar compound lacking the piperidinyl group.
Uniqueness
4-[(3,4’-Dimethyl[1,1’-biphenyl]-4-yl)oxy]-5-(1-piperidinyl)phthalonitrile is unique due to the presence of both the piperidinyl and phthalonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C27H25N3O |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-[2-methyl-4-(4-methylphenyl)phenoxy]-5-piperidin-1-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C27H25N3O/c1-19-6-8-21(9-7-19)22-10-11-26(20(2)14-22)31-27-16-24(18-29)23(17-28)15-25(27)30-12-4-3-5-13-30/h6-11,14-16H,3-5,12-13H2,1-2H3 |
Clé InChI |
PYJBWMADNMUPJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCCCC4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=C(C=C(C(=C3)C#N)C#N)N4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methylphenyl)-2-oxoethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337652.png)
![2-(4-Methylphenyl)-2-oxoethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B337654.png)




![Methyl 4-{[4-(2-quinoxalinyl)phenoxy]methyl}benzoate](/img/structure/B337660.png)


![2-(2-Oxo-2-phenylethyl) 3-propyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B337665.png)
![6-Methyl 7-(2-oxo-2-phenylethyl) tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337666.png)
![6-[2-(4-Methoxyphenyl)-2-oxoethyl] 7-methyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B337669.png)
